2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone structure elucidation
2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone
Introduction
The unambiguous determination of a molecule's chemical structure is the bedrock of chemical research and development. For polysubstituted heterocyclic compounds such as 2-Chloro-1-(3,4-dibromo-2-thienyl)-1-ethanone (CAS No. 62673-71-6), a systematic and multi-faceted analytical approach is not merely beneficial, but essential.[1] The presence of multiple, heavy halogen substituents on a thiophene ring, coupled with an α-chloro ketone side chain, presents a unique puzzle. Each substituent influences the electronic environment and, consequently, the spectral properties of the molecule.
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. It is designed for researchers and drug development professionals, moving beyond a simple listing of techniques to explain the causal logic behind the analytical workflow. Each step is designed to provide orthogonal data, building a self-validating case that culminates in the definitive structural assignment. We will proceed through a logical sequence of analyses, from confirming the elemental composition to mapping the precise connectivity and, finally, determining the three-dimensional structure.
Part 1: Foundational Analysis - Molecular Formula and Mass Verification via Mass Spectrometry (MS)
Expertise & Rationale: Before any detailed structural work can commence, it is imperative to confirm the molecular weight and elemental composition. Mass spectrometry is the ideal starting point. For a molecule containing bromine and chlorine, MS offers an exceptionally powerful diagnostic tool due to the characteristic isotopic patterns of these halogens.[2] Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2][3] The presence of two bromine atoms and one chlorine atom in the target molecule will generate a unique, predictable cluster of peaks for the molecular ion, providing immediate and compelling evidence of the elemental formula.
Predicted Isotopic Pattern: The molecular formula C₆H₃Br₂ClOS gives a monoisotopic mass of 315.796 Da.[1] The molecular ion (M⁺) peak cluster will be the most informative region. The combination of two bromines and one chlorine will produce a distinctive pattern of peaks at M, M+2, M+4, and M+6, with predictable relative intensities.
Table 1: Predicted Molecular Ion Cluster in Mass Spectrum
| Ion | m/z (Calculated) | Isotopic Composition | Predicted Relative Intensity |
| [M]⁺ | 315.8 | C₆H₃(⁷⁹Br)₂(³⁵Cl)OS | ~75% |
| [M+2]⁺ | 317.8 | C₆H₃(⁷⁹Br)(⁸¹Br)(³⁵Cl)OS / C₆H₃(⁷⁹Br)₂(³⁷Cl)OS | 100% (Base Peak of Cluster) |
| [M+4]⁺ | 319.8 | C₆H₃(⁸¹Br)₂(³⁵Cl)OS / C₆H₃(⁷⁹Br)(⁸¹Br)(³⁷Cl)OS | ~50% |
| [M+6]⁺ | 321.8 | C₆H₃(⁸¹Br)₂(³⁷Cl)OS | ~8% |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
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Ionization Mode: Operate in positive ion mode to generate the molecular ion [M]⁺ or a protonated species [M+H]⁺. For brominated compounds, negative-ion ESI can also be effective by detecting bromide fragments after in-source fragmentation.[4][5]
-
Analysis Parameters:
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to >10,000 to allow for accurate mass determination.
-
In-Source Fragmentation: Keep the cone voltage low (e.g., 20-30 V) to preserve the molecular ion, or increase it (e.g., >80 V) to induce fragmentation and observe characteristic losses (e.g., loss of •CH₂Cl).
-
-
Data Processing: Compare the exact mass measurement of the monoisotopic peak to the calculated value for C₆H₃Br₂ClOS. The measured mass should be within 5 ppm of the theoretical mass. Analyze the isotopic pattern of the molecular ion cluster and compare it to the theoretical distribution for a Br₂Cl compound.
Part 2: Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Rationale: With the molecular formula confirmed, the next logical step is to identify the key functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique perfect for this purpose. The primary diagnostic absorption for this molecule will be the carbonyl (C=O) stretch of the ketone.[6][7] Its exact position provides clues about its electronic environment. Conjugation with the thiophene ring is expected to lower the stretching frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).[8]
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Ketone C=O | Stretch | 1660 - 1680 | Strong, Sharp |
| Thiophene C=C | Stretch | 1500 - 1550 | Medium |
| Thiophene C-H | Aromatic Stretch | ~3100 | Weak |
| Methylene C-H | Aliphatic Stretch | 2920 - 2960 | Weak |
| C-Cl | Stretch | 700 - 800 | Medium-Strong |
| C-Br | Stretch | 500 - 650 | Medium-Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal (typically diamond or germanium).
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to record the spectrum of the ambient environment (e.g., CO₂, H₂O vapor). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.
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Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
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Data Analysis: Process the resulting spectrum to identify the key absorption bands and compare them to the expected values. The presence of a strong, sharp peak in the 1660-1680 cm⁻¹ region is a definitive indicator of the conjugated ketone functional group.[9]
Part 3: Definitive Connectivity Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. A suite of 1D and 2D NMR experiments will allow us to map the carbon skeleton and place each substituent in its correct position.
1D NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum will reveal the number and environment of the hydrogen atoms. We expect two signals: a singlet for the two protons of the chloromethyl group (-CH₂Cl) and a singlet for the single proton on the highly substituted thiophene ring.
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a signal for each chemically distinct carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing between CH₃, CH₂, CH, and quaternary carbons.[10]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Label | Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | DEPT-135 Phase |
| C=O | Carbonyl C | - | 185 - 195 | No Signal |
| C2 | Thiophene C-S | - | 140 - 145 | No Signal |
| C3 | Thiophene C-Br | - | 115 - 120 | No Signal |
| C4 | Thiophene C-Br | - | 118 - 123 | No Signal |
| C5 | Thiophene C-H | 7.5 - 7.8 (s, 1H) | 130 - 135 | Positive |
| -CH₂Cl | Methylene C | 4.5 - 4.8 (s, 2H) | 45 - 50 | Negative |
Note: Chemical shifts are estimations based on related structures and general principles.[9][11][12] Actual values may vary.
2D NMR: COSY, HSQC, and HMBC
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It will definitively link the proton signal at ~7.6 ppm to the C5 carbon and the proton signal at ~4.6 ppm to the methylene carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations are the final pieces of the puzzle.
Crucial HMBC Correlations for Structure Proof:
-
H5 to C3 and C4: The lone thiophene proton (H5) will show correlations to the two bromine-bearing carbons (C3 and C4), confirming their proximity.
-
-CH₂- protons to C=O: The methylene protons will show a strong correlation to the carbonyl carbon, confirming the chloroacetyl fragment.
-
-CH₂- protons to C2: The methylene protons will also show a critical correlation to the C2 carbon of the thiophene ring, proving that the acetyl group is attached at the 2-position.
-
H5 to C2: A weaker, 3-bond correlation from H5 to C2 may also be observed, further solidifying the ring substitution pattern.
Visualization of Key Structural Connections
The following diagram illustrates the most important HMBC correlations that lock in the molecular structure.
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D Experiments:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a DEPT-135 spectrum to differentiate CH₂ (negative) from CH/CH₃ (positive) signals.
-
-
2D Experiments:
-
Acquire a gradient-selected HSQC experiment to determine one-bond C-H correlations.
-
Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay for an average J-coupling of 8-10 Hz to observe 2- and 3-bond correlations.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to TMS (δ = 0.00 ppm). Analyze the cross-peaks in the 2D spectra to build the final structural assignment.
Part 4: The Gold Standard - Unambiguous Proof via Single-Crystal X-ray Crystallography
Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13] This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular packing information.[14][15] It serves as the final and absolute validation of the structure deduced from spectroscopic methods.
Experimental Workflow: X-ray Crystallography
The process is a meticulous one, requiring a high-quality single crystal of the compound.
Caption: Generalized workflow for single-crystal X-ray structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate).
-
Crystal Selection and Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head.[13]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and a series of diffraction patterns are collected as the crystal is rotated.[13]
-
Data Reduction: The collected images are processed to determine the positions and intensities of the diffraction spots.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial molecular model. The model is then refined against the experimental data, an iterative process that adjusts atomic positions and thermal parameters to achieve the best fit.
-
Validation: The final structure is validated to ensure it is chemically and crystallographically sound. The resulting model provides precise data on bond lengths, angles, and intermolecular interactions.
Conclusion
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